2-amino-N,N-dimethylacetamide
Overview
Description
2-amino-N,N-dimethylacetamide is a chemical compound with the molecular formula C4H10N2O . It is commonly referred to as DMG .
Synthesis Analysis
The synthesis of 2-amino-N,N-dimethylacetamide can be achieved through the hydrogenation of a compound at room temperature . The reaction is monitored by TLC and the amine is directly used in the subsequent reaction .Molecular Structure Analysis
The molecular weight of 2-amino-N,N-dimethylacetamide is 102.14 . The InChI code is 1S/C4H10N2O/c1-6(2)4(7)3-5/h3,5H2,1-2H3 .Chemical Reactions Analysis
2-amino-N,N-dimethylacetamide can participate in transamidation reactions . Transamidation is typically classified into two categories based on amide activation: activated amide and unactivated amide .Physical And Chemical Properties Analysis
2-amino-N,N-dimethylacetamide is a liquid at room temperature . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .Scientific Research Applications
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Organic, Organometallic and Bioorganic Transformations
- Summary : DMF and DMAc are extensively used in organic, organometallic and bioorganic transformations . They are not only used for their dissolution properties, but also as multipurpose reagents .
- Methods : These two polar solvents participate in a number of processes and serve as a source of various building blocks .
- Results : The use of these solvents has led to the synthesis of a variety of compounds under a number of different experimental conditions .
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Peptide Synthesis
- Summary : N,N-Dimethylacetamide (DMA) can be used as a solvent in peptide synthesis .
- Methods : In peptide synthesis, DMA is used as a solvent to dissolve both the amino acid components and the resulting peptide chains .
- Results : The use of DMA as a solvent can improve the efficiency of peptide synthesis and the quality of the resulting peptides .
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Fiber Production
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Pharmaceutical Synthesis
- Summary : DMAc is used in the synthesis of organic compounds, notably pharmaceuticals .
- Methods : In pharmaceutical synthesis, DMAc is used as a solvent to dissolve the reactants and facilitate the chemical reactions .
- Results : The use of DMAc as a solvent can improve the efficiency of pharmaceutical synthesis and the quality of the resulting pharmaceuticals .
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Heterocycle Synthesis
- Summary : N,N-dialkyl amides such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA) are used in the synthesis of heterocycles .
- Methods : In heterocycle synthesis, DMF and DMA are used as solvents and reagents to facilitate the formation of heterocyclic compounds .
- Results : The use of DMF and DMA in heterocycle synthesis has led to the synthesis of a variety of heterocyclic compounds .
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Acyclic System Functionalization
- Summary : N,N-dialkyl amides such as DMF and DMA are used in the functionalization of acyclic systems .
- Methods : In acyclic system functionalization, DMF and DMA are used as solvents and reagents to facilitate the introduction of functional groups into acyclic systems .
- Results : The use of DMF and DMA in acyclic system functionalization has led to the synthesis of a variety of functionalized acyclic systems .
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Mixed Solvents
- Summary : Dimethylacetamide (DMAc) is often used in mixed solvents due to its broad range of miscibility .
- Methods : In mixed solvents, DMAc is used to dissolve various substances, facilitating a wide range of chemical reactions .
- Results : The use of DMAc in mixed solvents can improve the efficiency of various chemical processes .
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Stabilizer
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Source of Functional Groups
- Summary : N,N-dialkyl amides such as DMF and DMA can be used to deliver different functional groups in organic synthesis .
- Methods : In organic synthesis, DMF and DMA can be used to introduce functional groups such as amino (R-NMe2), formyl (R-CHO), methylene (R-CH2), cyano (R-CN), amidoalkyl (CH2N(CH3)-C(=O)CH3-R), aminocarbonyl (R-CONMe2), carbonyl (R-CO), and methyl (-Me) groups .
- Results : The use of DMF and DMA in organic synthesis has led to the synthesis of a variety of functionalized organic compounds .
Safety And Hazards
properties
IUPAC Name |
2-amino-N,N-dimethylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-6(2)4(7)3-5/h3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVRBEGQERGQRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406946 | |
Record name | 2-amino-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N,N-dimethylacetamide | |
CAS RN |
1857-19-8 | |
Record name | 2-amino-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-N,N-dimethylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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